An In-depth Technical Guide to 4-Oxooctanenitrile: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 4-Oxooctanenitrile: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of β-Ketonitriles
In the landscape of organic synthesis and medicinal chemistry, β-ketonitriles stand out as exceptionally versatile intermediates.[1][2] These bifunctional molecules, characterized by a ketone and a nitrile group separated by a methylene bridge, are prized for their dual reactivity, which allows for the construction of a diverse array of complex molecular architectures.[1][3] The strategic positioning of the electron-withdrawing ketone and nitrile functionalities activates the intervening methylene group, making the entire scaffold amenable to a wide range of chemical transformations.[1] This guide provides a comprehensive technical overview of 4-Oxooctanenitrile, a member of this important class of compounds. While specific experimental data for 4-Oxooctanenitrile is limited in publicly available literature, this guide will leverage data from homologous series and the well-established chemistry of β-ketonitriles to predict its chemical and physical properties, outline synthetic and characterization methodologies, and discuss its potential applications, particularly in the realm of drug discovery.
Predicted Physicochemical Properties of 4-Oxooctanenitrile
The physical properties of 4-Oxooctanenitrile can be reliably estimated by examining the trends within the homologous series of β-ketonitriles. As the carbon chain length increases, properties such as boiling point and density are expected to increase, while water solubility is expected to decrease.
| Property | Predicted Value for 4-Oxooctanenitrile | Rationale and Comparative Data |
| Molecular Formula | C₈H₁₃NO | Based on the structure: an eight-carbon chain with a ketone at the 4-position and a terminal nitrile group. |
| Molecular Weight | 139.19 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Shorter chain β-ketonitriles like 3-oxobutanenitrile are liquids at room temperature.[4][5] |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Boiling points of nitriles increase with chain length due to stronger van der Waals forces.[6][7] For comparison, 3-oxopentanenitrile has a boiling point of 146.1 °C, and the boiling point generally increases with the addition of each methylene group.[8] |
| Density | ~0.94 - 0.96 g/cm³ | The density is expected to be slightly less than that of water, similar to other liquid nitriles and ketones. 3-Oxopentanenitrile has a density of approximately 0.956 g/cm³.[8] |
| Solubility | The presence of polar ketone and nitrile groups suggests good solubility in polar organic solvents such as ethanol, acetone, and ethyl acetate.[5][9] Solubility in water is expected to be limited due to the increased length of the hydrophobic alkyl chain compared to shorter-chain analogs.[7] |
Spectroscopic Characterization: A Predictive Analysis
The structural elucidation of a novel compound like 4-Oxooctanenitrile would rely on a combination of spectroscopic techniques. Based on the known spectral data of similar β-ketonitriles, the following characteristics can be predicted.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Oxooctanenitrile is expected to show characteristic absorption bands for its two functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2240 - 2260 |
| C=O (Ketone) | Stretching | 1710 - 1730 |
| C-H (sp³ hybridized) | Stretching | 2850 - 3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.9 | Triplet | 3H | -CH₃ (H8) |
| ~ 1.3 | Sextet | 2H | -CH₂- (H7) |
| ~ 1.6 | Quintet | 2H | -CH₂- (H6) |
| ~ 2.5 | Triplet | 2H | -CH₂-C=O (H5) |
| ~ 2.8 | Triplet | 2H | O=C-CH₂- (H3) |
| ~ 2.6 | Triplet | 2H | -CH₂-CN (H2) |
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 208 | C=O (C4) |
| ~ 119 | C≡N (C1) |
| ~ 45 | -CH₂-C=O (C5) |
| ~ 40 | O=C-CH₂- (C3) |
| ~ 25 | -CH₂- (C6) |
| ~ 22 | -CH₂- (C7) |
| ~ 18 | -CH₂-CN (C2) |
| ~ 13 | -CH₃ (C8) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 139. The fragmentation pattern would be characteristic of ketones and nitriles, with prominent fragments arising from alpha-cleavage around the carbonyl group and loss of the nitrile group.
Synthesis and Reactivity
General Synthesis of β-Ketonitriles
A common and effective method for the synthesis of β-ketonitriles is the acylation of a nitrile with an ester in the presence of a strong base.[10] For the synthesis of 4-Oxooctanenitrile, this would involve the reaction of butyronitrile with an ester of butyric acid, such as ethyl butyrate, using a base like sodium ethoxide or sodium amide.
Reaction Scheme for the Synthesis of 4-Oxooctanenitrile
Caption: General synthesis of 4-Oxooctanenitrile via Claisen-type condensation.
Key Reactivity of 4-Oxooctanenitrile
The reactivity of 4-Oxooctanenitrile is dictated by its three key structural features: the acidic α-protons on the methylene bridge between the two functional groups, the electrophilic carbonyl carbon, and the electrophilic nitrile carbon.
-
Acidity of α-Protons: The protons on the carbon atom adjacent to both the ketone and nitrile groups (C3) are significantly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
-
Reactions at the Carbonyl Group: The ketone functionality can undergo typical reactions of carbonyls, such as reduction to a secondary alcohol, reductive amination, and addition of organometallic reagents.
-
Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[11] It can also undergo nucleophilic addition.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Oxooctanenitrile (General Procedure)
This protocol is a generalized procedure for the synthesis of a β-ketonitrile via the acylation of a nitrile with an ester.
Materials:
-
Butyronitrile
-
Ethyl butyrate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium ethoxide (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add ethyl butyrate (1.0 eq) and butyronitrile (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-Oxooctanenitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Spectroscopic Characterization Workflow
Caption: A general workflow for the spectroscopic characterization of 4-Oxooctanenitrile.
Safety and Handling
As with all nitrile-containing compounds, 4-Oxooctanenitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing vapors. Use only in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Development
The β-ketonitrile scaffold is a valuable building block in the synthesis of a wide range of heterocyclic compounds, many of which are of pharmaceutical interest.[2][13] The ability of β-ketonitriles to participate in cyclization reactions makes them key intermediates in the synthesis of pyridines, pyrimidines, and pyrazoles, which are core structures in many therapeutic agents.[13] While specific applications of 4-Oxooctanenitrile have not been reported, its structural motifs suggest its potential as a precursor for the synthesis of novel bioactive molecules for drug discovery programs.
Conclusion
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